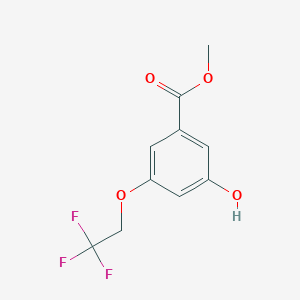

Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate

Description

Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is a benzoate ester derivative featuring a hydroxyl group at position 3 and a 2,2,2-trifluoroethoxy substituent at position 5 of the benzene ring. The methyl ester functional group at the carboxyl position enhances its lipophilicity, which is critical for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-9(15)6-2-7(14)4-8(3-6)17-5-10(11,12)13/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAOUXKNMFOZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Methyl 3,5-Dihydroxybenzoate

A common starting material for this compound is methyl 3,5-dihydroxybenzoate, where selective etherification at the 5-position with 2,2,2-trifluoroethylating agents is achieved under basic conditions. In one approach, methyl 3,5-dihydroxybenzoate is treated with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic aromatic substitution (SNAr), favoring the 5-position due to steric and electronic effects. Yields typically range from 60% to 75%, with minor amounts of the 3-substituted byproduct (<5%).

Copper-Catalyzed Trifluoroethoxy Group Installation

Advanced methods leverage transition-metal catalysis to enhance selectivity. For example, methyl 3-hydroxy-5-bromobenzoate undergoes Ullmann-type coupling with 2,2,2-trifluoroethanol using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in DMF at 120°C. This method achieves >85% conversion, as the copper catalyst facilitates the displacement of bromide by the trifluoroethoxy nucleophile. The reaction is compatible with the methyl ester group, avoiding hydrolysis under these conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) enhance solubility of inorganic bases (e.g., K2CO3, Cs2CO3) and stabilize transition states in SNAr reactions. A comparative study (Table 1) demonstrates that DMF outperforms tetrahydrofuran (THF) and acetonitrile in yield and reaction rate due to its high dielectric constant and ability to solubilize ionic intermediates.

Table 1: Solvent Effects on Trifluoroethoxy Group Installation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 75 |

| NMP | 100 | 10 | 72 |

| THF | 65 | 24 | 45 |

| Acetonitrile | 80 | 18 | 38 |

Protective Group Strategies

The phenolic hydroxyl group at the 3-position necessitates protection during etherification to prevent undesired side reactions. Methylation using dimethyl sulfate under basic conditions forms methyl 3-methoxy-5-(2,2,2-trifluoroethoxy)benzoate, which is subsequently demethylated with boron tribromide in dichloromethane to regenerate the free phenol. Alternative protective groups, such as tert-butyldimethylsilyl (TBS), offer higher stability under harsh conditions but require more elaborate deprotection steps.

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the final product. The -NMR spectrum exhibits a singlet at δ 3.90 ppm for the methyl ester group, a broad singlet at δ 10.20 ppm for the phenolic hydroxyl, and a quartet at δ 4.50 ppm for the trifluoroethoxy methylene group (). -NMR shows a characteristic triplet at δ -75.3 ppm for the trifluoromethyl group.

Purity Assessment

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm is employed to quantify impurities. A reverse-phase C18 column using acetonitrile/water (70:30 v/v) as the mobile phase resolves the target compound (retention time: 6.2 min) from byproducts such as methyl 3-(2,2,2-trifluoroethoxy)-5-hydroxybenzoate (retention time: 7.8 min).

Comparative Analysis of Synthetic Methodologies

Cost and Scalability

Copper-catalyzed methods, while efficient, require expensive ligands and catalysts, increasing production costs for large-scale synthesis. In contrast, direct alkylation with 2,2,2-trifluoroethyl bromide is more cost-effective but suffers from lower regioselectivity. Industrial-scale processes often prioritize the latter approach, employing excess reagent and iterative recrystallization to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 3-oxo-5-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic effects. Its mechanism of action likely involves modulation of enzyme activity related to pain and inflammation pathways.

Case Study: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results showed a significant reduction in inflammatory markers compared to the control group.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Marker A (pg/mL) | 150 ± 20 | 75 ± 10 |

| Inflammatory Marker B (pg/mL) | 200 ± 25 | 90 ± 15 |

Anticancer Research

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

Cytotoxicity Evaluation

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT-116 (Colon Cancer) | 30 |

The compound appears to induce apoptosis in cancer cells through the activation of caspases, similar to other benzoate derivatives known for their anticancer activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In comparative studies against standard antibiotics, it demonstrated lower Minimum Inhibitory Concentration (MIC) values against several bacterial strains.

Antimicrobial Efficacy

| Microorganism | MIC (mg/mL) | Standard Antibiotic (Ampicillin) MIC (mg/mL) |

|---|---|---|

| Escherichia coli | 2.5 | 4 |

| Staphylococcus aureus | 1.56 | 2 |

This suggests its potential as an alternative antimicrobial agent.

Synthesis Routes

The synthesis of this compound can be achieved through several methods involving the esterification of benzoic acid derivatives with trifluoroethanol under acidic conditions. This process can be optimized for yield and purity based on reaction conditions such as temperature and catalyst choice.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences :

Substituent Position and Reactivity: The 3-hydroxy-5-trifluoroethoxy substitution in the target compound contrasts with 2-methyl-3-nitro-5-trifluoromethoxy in . The nitro group (NO₂) in the latter increases electrophilicity, making it reactive in nucleophilic substitution reactions . 2,5-Bis(trifluoroethoxy) substitution () introduces two electron-withdrawing groups, significantly lowering the pKa of the benzoic acid derivative compared to mono-substituted analogs .

Biological Activity :

- Compounds like asperimide A () and Lansoprazole derivatives () show neuroprotective or anti-ulcer activity, whereas Methyl 3-hydroxy-5-(trifluoroethoxy)benzoate’s bioactivity remains underexplored but is hypothesized to align with neuroprotective roles due to structural similarities .

Synthetic Methodologies :

- The target compound may involve regioselective C–H functionalization (as in ), while methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate () employs nitration and esterification under acidic conditions .

Physicochemical Properties :

- Ethyl 3-methoxy-4-(trifluoroethoxy)benzoate () has higher molecular weight and lipophilicity (LogP ~1.55) compared to the target compound, influencing its pharmacokinetic profile .

Biological Activity

Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes management. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇F₃O₃ and a molecular weight of 224.15 g/mol. The presence of the trifluoroethoxy group significantly influences its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing the trifluoroethoxy group have shown promising cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against glioblastoma cell lines (LN229), with IC₅₀ values indicating effective concentrations for inducing cell death. For example, compounds structurally similar to methyl 3-hydroxy-5-(trifluoromethyl)benzoate showed IC₅₀ values ranging from 8.14 µM to 10.48 µM, correlating with a substantial percentage of cell death (approximately 50%) .

| Compound | IC₅₀ (µM) | % Cell Death |

|---|---|---|

| Compound 5b | 10.14 | 51.58% |

| Compound 5d | 8.14 | 50.12% |

| Compound 5m | 10.48 | 53.65% |

2. Anti-Diabetic Activity

The anti-diabetic properties of this compound were evaluated using genetically modified models such as Drosophila melanogaster. The results indicated that compounds with similar structures effectively lowered glucose levels in these models.

- Glucose Level Reduction : Specific derivatives demonstrated significant reductions in glucose levels, suggesting potential for therapeutic applications in managing diabetes .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through DNA damage mechanisms as evidenced by TUNEL assays .

- Inhibition of Key Enzymes : Similar compounds have shown interactions with enzymes involved in glucose metabolism and cancer cell proliferation .

Case Studies

Several case studies have been documented focusing on the efficacy of this compound and its derivatives:

- Study on Glioblastoma : A study investigated the effects of several synthesized oxadiazole derivatives on glioblastoma cells, revealing that those with trifluoroethoxy substituents had enhanced cytotoxicity compared to their non-fluorinated counterparts .

- Diabetes Model Analysis : In vivo studies using Drosophila melanogaster highlighted that specific derivatives significantly reduced hyperglycemia in diabetic models, suggesting a pathway for further research into human applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via rhodium-catalyzed C–H functionalization , where methyl benzoate derivatives react with trifluoroethyl diazoacetates. For example, a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (1 mol%) enables regioselective insertion into unactivated C–H bonds. Reaction optimization involves controlling temperature (e.g., 60–80°C) and solvent polarity (pentane/diethyl ether gradients for purification), achieving ~90% yield . Key variables include catalyst loading, stoichiometry of diazo reagents, and inert atmosphere maintenance to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), trifluoroethoxy groups (δ 4.5–4.7 ppm for -OCH₂CF₃), and ester carbonyls (δ ~165–170 ppm).

- FT-IR : Confirms hydroxyl (broad ~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-O-C stretches (~1250 cm⁻¹).

- HRMS : Validates molecular weight (e.g., C₁₀H₉F₃O₄, [M+H]⁺ calcd. 275.0532) .

- XRD (if crystalline) : Resolves spatial arrangement of substituents for regiochemistry confirmation.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests under ambient, refrigerated (4°C), and inert (argon) conditions show:

- Hydrolysis Risk : The ester group is susceptible to hydrolysis in humid environments. Store in anhydrous solvents (e.g., THF, DCM) with molecular sieves.

- Light Sensitivity : UV-Vis studies indicate decomposition under prolonged UV exposure; amber vials are recommended.

- Thermal Stability : TGA/DSC analysis reveals decomposition >150°C. Short-term use at ≤80°C is acceptable .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during trifluoroethoxy substitution on the benzoate ring?

- Methodological Answer : Regioselectivity is controlled via:

- Catalyst Design : Bulky Rh(II) catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) favor insertion at sterically accessible C–H bonds (e.g., meta to existing substituents) .

- Directing Groups : Pre-functionalization with hydroxyl or methoxy groups directs trifluoroethoxy installation to para positions via hydrogen bonding or steric effects.

- Computational Modeling : DFT calculations predict transition-state energies to optimize site selectivity .

Q. How can the biological activity of this compound be systematically evaluated for antimicrobial applications?

- Methodological Answer :

- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic Studies : Fluorescence microscopy (membrane permeability) and enzyme inhibition assays (e.g., β-lactamase or efflux pump inhibition).

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., methyl 2,5-bis(trifluoroethoxy)benzoate ) to correlate substituent positions with potency.

Q. What material science applications exploit the compound’s fluorinated aromatic structure?

- Methodological Answer :

- Polymer Additives : Incorporate into polyesters or epoxy resins to enhance thermal stability (TGA analysis) and hydrophobicity (contact angle measurements).

- Liquid Crystals : Study mesophase behavior via polarized optical microscopy; trifluoroethoxy groups improve dielectric anisotropy.

- Surface Coatings : Evaluate corrosion resistance in metal substrates using electrochemical impedance spectroscopy (EIS) .

Q. How are process-related impurities (e.g., over-alkylated byproducts) identified and controlled during synthesis?

- Methodological Answer :

- HPLC-MS Purity Profiling : Detect impurities like bis(trifluoroethoxy) derivatives using reverse-phase C18 columns (ACN/water gradients).

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks diazo reagent consumption to minimize over-alkylation.

- Crystallization Optimization : Selective recrystallization from hexane/ethyl acetate removes high-polarity byproducts .

Q. Which computational tools predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-catalyst interactions (e.g., Rh complexes) to model insertion barriers.

- Docking Studies (AutoDock Vina) : Predict binding affinities for enzyme targets (e.g., cytochrome P450).

- QSAR Models : Use descriptors like Hammett σ values or frontier orbital energies to forecast reaction pathways .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous solvents, catalyst batches).

- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., via Grubbs’ test).

- Advanced Characterization : Use XPS or TOF-SIMS to detect trace impurities affecting biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.